molecular formula C12H14N6O3 B2378472 (E)-5-amino-N'-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide CAS No. 328089-94-7

(E)-5-amino-N'-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B2378472
CAS No.: 328089-94-7
M. Wt: 290.283
InChI Key: CHFPGPDMWFQAPO-MKMNVTDBSA-N
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Description

(E)-5-amino-N’-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide is a Schiff base compound derived from the condensation of 2,3-dimethoxybenzaldehyde with 5-amino-1H-1,2,4-triazole-3-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their biological activities and ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-amino-N’-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-amino-N’-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-5-amino-N’-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential antimicrobial and antioxidant properties make it a valuable compound for further research and application .

Properties

IUPAC Name

3-amino-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3/c1-20-8-5-3-4-7(9(8)21-2)6-14-17-11(19)10-15-12(13)18-16-10/h3-6H,1-2H3,(H,17,19)(H3,13,15,16,18)/b14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFPGPDMWFQAPO-MKMNVTDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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